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Lantibiotic paenibacillin

Cat. No.: B1576230
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Description

Lantibiotic paenibacillin is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the class of lantibiotics, which are characterized by the presence of the characteristic thioether amino acids lanthionine and methyllanthionine . This natural antimicrobial peptide is produced by various strains of Paenibacillus bacteria and demonstrates potent activity against a broad spectrum of Gram-positive pathogens, including Staphylococcus aureus , Listeria spp., Clostridium spp., and Enterococcus spp. . Its minimum inhibitory concentrations (MICs) against clinically relevant pathogens are remarkably low, ranging from 0.1 to 1.56 µM, highlighting its potency . The primary mechanism of action for paenibacillin involves the disruption of the target bacterial cell's cytoplasmic membrane. The peptide effectively penetrates the outer layers of the bacterium and creates pores in the plasma membrane, leading to complete membrane depolarization . Studies have shown that paenibacillin has a better pore-forming potential than the well-known lantibiotic nisin . This makes it an excellent tool for researching bacterial cell membrane integrity and novel antimicrobial mechanisms. Paenibacillin is a promising candidate for overcoming multi-drug resistance, as it appears to be very challenging for bacteria like S. aureus to develop resistance against it . From a product development perspective, paenibacillin is highly water-soluble and exhibits relative stability against high temperature and pH changes . Advanced production methods, such as continuous foam separation in bioreactors, have been developed to improve its yield and recovery, enhancing the feasibility of its supply for research purposes . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antibacterial

sequence

ASIIKTTIKVSKAVCKTLTCICTGSCSNCK

Origin of Product

United States

Discovery and Initial Characterization of Paenibacillin

Isolation of Paenibacillin-Producing Strains

Origin of Paenibacillus polymyxa Isolates

The first paenibacillin-producing strains of Paenibacillus polymyxa were sourced from a variety of environments, highlighting the widespread distribution of this bacterium.

Food Sources: A significant breakthrough was the isolation of P. polymyxa strain OSY-DF from fermented food, specifically Korean kimchee. nih.govmdpi.comasm.org This strain was found to co-produce both polymyxin (B74138) E1 and the then-unknown paenibacillin. nih.gov Another isolate, strain NP75, was identified from fermented tomato fruit. researchgate.net

Endophytic Sources: An endophytic strain of P. polymyxa was isolated from the leaves of Prunus spp., demonstrating that plant tissues can be a reservoir for these bacteria. scielo.brscielo.br

Environmental Sources: Researchers have also isolated paenibacillin-producing strains from other environmental samples, such as a mud isolate identified as M152-P4. nih.gov Furthermore, extreme environments like the deep oligotrophic Krubera-Voronja Cave have yielded Paenibacillus strains with significant antimicrobial potential, suggesting these untapped environments are promising sources for novel bioactive compounds. frontiersin.org

Screening Methodologies for Antimicrobial Activity

Identifying strains with antimicrobial capabilities from a vast number of environmental isolates requires efficient screening methods.

Agar (B569324) Diffusion Assays: A primary screening technique is the agar diffusion method, often referred to as the "spot-on-lawn" assay. asm.org In this method, cell-free supernatants from bacterial cultures are spotted onto an agar plate previously seeded with a sensitive indicator microorganism. asm.org The formation of a clear zone of inhibition around the spot indicates the production of an antimicrobial substance. asm.orgmdpi.com Common indicator strains include Escherichia coli for Gram-negative activity and Lactobacillus plantarum or Listeria innocua for Gram-positive activity. asm.orgmdpi.com The agar-well diffusion assay is a similar technique used for screening. frontiersin.org

Membrane-Based Screening: To handle a large number of isolates, a hydrophobic grid-membrane-based method was employed for screening bacteria from food sources. asm.orgnih.gov

Production Enhancement Screening: To improve the yield of paenibacillin, which is often low in wild-type strains, researchers have used sequential drug resistance screening. nih.govresearchgate.net By isolating spontaneous mutants of P. polymyxa OSY-DF that showed resistance to antibiotics like rifampicin (B610482) and gentamicin (B1671437), scientists were able to select a mutant strain, OSY-EC, which produced paenibacillin at a five-fold higher and more consistent rate than the wild type. nih.govresearchgate.net

Methodologies for Initial Paenibacillin Purification and Detection

Once a producing strain is identified, the next critical step is to isolate and purify the active compound from the complex fermentation broth.

Chromatographic Approaches for Crude Extract Fractionation

A multi-step chromatographic process is typically used to purify paenibacillin to homogeneity.

Initial Extraction: The process begins with the centrifugation and filtration of the culture medium to obtain a cell-free supernatant, or total extract. scielo.br

Liquid-Liquid Partitioning: An initial separation step often involves liquid-liquid partitioning, for instance, using a chloroform/methanol (B129727) system to separate the crude extract into aqueous and organic fractions. scielo.brscielo.br

Ion-Exchange Chromatography: The aqueous fraction can be further purified using ion-exchange chromatography on a column such as a Mono Q. scielo.brscielo.br

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a crucial step for high-resolution purification. researchgate.net The fractions are passed through a C18 column, and compounds are eluted using a gradient of an organic solvent like methanol or acetonitrile (B52724) in water. scielo.brscielo.br The separated molecules are detected by monitoring UV absorbance. scielo.brscielo.br

Table 1: Summary of Chromatographic Techniques in Paenibacillin Purification
StepTechniquePurposeReference
1Liquid-Liquid PartitionInitial separation of crude extract into aqueous and organic phases. scielo.brscielo.br
2Ion-Exchange ChromatographyFractionation based on charge. scielo.brscielo.br
3Reverse-Phase HPLCHigh-resolution purification of the active compound. researchgate.net
4Size-Exclusion FiltrationPre-fractionation based on molecular weight. scielo.br

Bioassay-Guided Fractionation Strategies

This strategy is fundamental to the discovery process, as it links chemical separation with biological activity. numberanalytics.comontosight.ai The process involves the iterative testing of fractions obtained from each chromatographic step for their antimicrobial properties. numberanalytics.com For example, after separating the crude extract by RP-HPLC, the eluent corresponding to each peak is collected and tested against indicator bacteria. researchgate.net Only the fractions that show a zone of inhibition are carried forward for further purification. researchgate.net This ensures that the research effort remains focused solely on the bioactive component, ultimately leading to the isolation of pure paenibacillin. nih.gov

Confirmation of Peptidic Nature and Lantibiotic Classification

Final characterization of the purified substance is necessary to determine its chemical nature and classify it within known antimicrobial families.

Biosynthesis and Genetic Determinants of Paenibacillin

Unveiling the Paenibacillin Biosynthetic Gene Cluster

The discovery and characterization of the paenibacillin BGC have been pivotal in understanding its formation. This endeavor has relied on modern genomic techniques to identify and analyze the genes responsible for its synthesis.

Genomic Sequencing as a Tool for BGC Discovery

The initial identification of the paenibacillin structural gene, designated paeA, was accomplished through polymerase chain reaction (PCR) analysis. nih.gov Subsequently, the complete paenibacillin BGC was unveiled through whole-genome sequencing of the producing strain, P. polymyxa OSY-DF. nih.govresearchgate.net This comprehensive approach allowed for the identification of a dedicated gene cluster spanning approximately 11.7 kilobases (kb). nih.govresearchgate.netohiolink.edu Genome mining, a process that uses bioinformatics tools to scan genomes for BGCs, has also been instrumental in identifying paenibacillin clusters in various Paenibacillus strains. frontiersin.orgnih.govbiorxiv.org

Architecture and Annotation of the Paenibacillin BGC

The paenibacillin BGC is comprised of 11 open reading frames (ORFs). nih.govresearchgate.netohiolink.edu These ORFs encode a suite of proteins essential for the production, modification, regulation, immunity, and transport of the lantibiotic. nih.govresearchgate.netohiolink.edu The organization of these genes within the cluster is crucial for the coordinated synthesis of paenibacillin. In P. polymyxa OSY-DF, the identified BGC is responsible for paenibacillin biosynthesis. nih.gov The arrangement of genes often includes the structural gene (paeA), modification enzymes (paeB, paeC), a transporter (paeT), an immunity protein (paeI), and a peptidase (paeP). researchgate.netacs.orgmdpi.com

The Enzymatic Machinery of Paenibacillin Biosynthesis

The synthesis of paenibacillin from its precursor peptide involves a series of precise enzymatic modifications. These transformations are critical for the final structure and antimicrobial activity of the molecule.

The Critical Dehydration Step by PaeB

A key enzyme in the biosynthetic pathway is the lantibiotic dehydratase, PaeB. nih.govresearchgate.net This enzyme is responsible for the post-translational modification of serine and threonine residues within the paenibacillin precursor peptide. frontiersin.org This dehydration reaction is a fundamental step in the formation of lanthionine (B1674491) and methyllanthionine bridges. asm.org The indispensable role of PaeB was confirmed through gene disruption studies, where the inactivation of the paeB gene completely abolished the production of paenibacillin. nih.govresearchgate.netmdpi.com

Thioether Ring Formation Catalyzed by Lantibiotic Cyclase

Following dehydration, a lantibiotic cyclase, PaeC, catalyzes the formation of thioether rings. This is achieved through a Michael-type addition reaction between the dehydrated amino acid residues and cysteine residues within the peptide chain. frontiersin.org This cyclization process is what forms the characteristic lanthionine and methyllanthionine structures that define lantibiotics and are crucial for their bioactivity. oup.com The paenibacillin BGC contains a gene encoding a putative lantibiotic cyclase, highlighting its importance in the biosynthetic pathway. researchgate.netacs.org

N-Terminal Acetylation by the Putative Acetylase PaeN

A unique feature of paenibacillin is the presence of an acetyl group at its N-terminus. researchgate.netnih.gov This modification is catalyzed by a putative acetylase encoded by the paeN gene within the BGC. nih.govresearchgate.net The discovery of this N-terminal acetylation was unprecedented among bacteria-derived antimicrobial peptides at the time and underscores the diverse range of modifications possible in lantibiotics. nih.gov The presence of paeN in the gene cluster strongly suggests its direct involvement in this final modification step. researchgate.net

Investigation of Other Modifying Enzymes within the BGC

Beyond the core dehydratase (PaeB) and cyclase enzymes responsible for forming the characteristic lanthionine rings, the paenibacillin BGC encodes other crucial modifying enzymes. researchgate.net The cluster contains 11 open reading frames (ORFs) that code for proteins involved in modification, transport, immunity, and regulation. researchgate.netnih.gov

A significant and unique feature of paenibacillin biosynthesis is the N-terminal acetylation of the final molecule. This modification is catalyzed by a putative acetylase encoded by the paeN gene within the cluster. researchgate.netnih.gov The presence of an acetyl group at the N-terminus was confirmed by chemical analysis, and the identification of paeN provides the genetic basis for this distinct modification. researchgate.netnih.gov Disruption of the dehydratase gene paeB was shown to completely halt paenibacillin production, confirming the cluster's role, while the presence of paeN highlights a key step in its maturation. researchgate.netnih.gov

The table below details the identified genes within the paenibacillin biosynthetic gene cluster and their putative functions as determined by genomic analysis.

GenePutative FunctionReference
paeNAcetylase (N-terminal acetylation) researchgate.netnih.gov
paeAPrecursor peptide (structural gene) researchgate.netnih.gov
paePPeptidase (cleavage of leader peptide) researchgate.net
paeBLantibiotic dehydratase researchgate.netnih.gov
paeCLantibiotic cyclase researchgate.net
paeIImmunity protein nih.gov
paeTABC transporter (export) researchgate.net

Precursor Peptide Processing and Maturation

The journey from a gene to a functional lantibiotic involves several critical processing and maturation steps. The process begins with the ribosomal synthesis of the precursor peptide, PaeA. oup.com This precursor is composed of two distinct domains: an N-terminal leader peptide and a C-terminal core peptide. oup.com

The leader peptide acts as a recognition signal, guiding the biosynthetic machinery to the core peptide, which will ultimately become the mature lantibiotic. oup.com Following synthesis, the PaeA precursor undergoes a series of post-translational modifications orchestrated by the "Pae" enzymes.

Dehydration and Cyclization: The enzymes PaeB (dehydratase) and PaeC (cyclase) modify the core peptide to form the defining thioether cross-links (lanthionine and methyllanthionine bridges). researchgate.net

N-terminal Acetylation: The PaeN acetylase adds an acetyl group to the N-terminus of the peptide, a modification that is crucial for its final structure and activity. researchgate.netnih.gov

Export: The modified precursor is then exported out of the cell by an ATP-binding cassette (ABC) transporter, encoded by the paeT gene. researchgate.net

Leader Peptide Cleavage: The final maturation step involves the proteolytic cleavage of the leader peptide from the modified core peptide. This is carried out by a dedicated peptidase, PaeP, releasing the active, mature paenibacillin. researchgate.netoup.com

This sequence ensures that the potent antimicrobial is only activated outside the producer cell, preventing self-harm. oup.com

Regulatory Mechanisms of Paenibacillin Gene Expression

The production of paenibacillin is a tightly regulated process, influenced by both environmental cues and specific genetic regulatory elements. Lantibiotics are typically expressed during the late exponential or early stationary phase of bacterial growth. researchgate.net

Further insight into the regulation comes from comparative studies between the wild-type P. polymyxa OSY-DF and a mutant strain, OSY-EC, which exhibits higher paenibacillin production. mdpi.com In the mutant strain, all 11 genes in the paenibacillin BGC were significantly upregulated. researchgate.netmdpi.com This coordinated upregulation suggests a common regulatory pathway governing the entire cluster. mdpi.com The Agr quorum-sensing system is presumed to be a key player in this regulatory network. mdpi.com

The table below summarizes the observed changes in gene expression in the high-producing mutant strain relative to the wild type, highlighting the coordinated nature of the regulation.

Gene CategoryGene(s)Fold Increase in Expression (Mutant vs. Wild Type at 30°C)Fold Increase in Expression (Mutant vs. Wild Type at 37°C)Reference
Biosynthesis & ModificationpaeA, paeB, paeC, paeN, paeP≥ 5-fold≥ 2-fold mdpi.com
Transport & ImmunitypaeT, paeI≥ 5-fold≥ 2-fold mdpi.com
RegulationAgr system components≥ 5-fold≥ 2-fold mdpi.com

These findings demonstrate that paenibacillin biosynthesis is controlled by a sophisticated regulatory system that responds to environmental signals and operates through quorum sensing to control the expression of the entire biosynthetic gene cluster. nih.govmdpi.com

Structural Biology and Advanced Characterization of Paenibacillin

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the three-dimensional structure and conformational dynamics of paenibacillin in solution. acs.org A suite of NMR experiments, including one-dimensional ¹H-NMR and two-dimensional techniques such as Total Correlation Spectroscopy (TOCSY), have been instrumental in assigning the proton and carbon resonances of the peptide backbone and its side chains.

One of the key applications of NMR in the study of paenibacillin has been the identification and characterization of its unusual amino acid constituents. For instance, the presence of two dehydrobutyrine (Dhb) residues was confirmed by the observation of unique quartet peaks for their β-protons (Hβ) at approximately 6.7 ppm in the ¹H-NMR spectrum. rsc.org Furthermore, TOCSY experiments established the through-bond connectivity between these β-protons and the γ-protons (Hγ) at around 1.80 ppm, providing unequivocal evidence for the Dhb residues. rsc.org

Extensive NMR analysis, in conjunction with mass spectrometry data, was crucial in unequivocally determining the primary structure of paenibacillin. researchgate.net These studies have been vital in piecing together the complex puzzle of its amino acid sequence and post-translational modifications, which are essential for its biological activity. The detailed structural information obtained from NMR provides a foundation for understanding its mechanism of action and for potential future bioengineering efforts.

Mass Spectrometry (MS) Applications for Paenibacillin Structural Analysis

Mass spectrometry (MS) has been an indispensable tool for the structural analysis of paenibacillin, providing precise molecular weight determination and sequence information. Various MS techniques, including Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and tandem mass spectrometry (MS/MS), have been employed to characterize both the native and chemically modified forms of the peptide. acs.orgrcsb.org

Initial analyses using liquid chromatography-mass spectrometry led to the discovery of paenibacillin as a 2,983-Da compound with antimicrobial activity. acs.org Further detailed MS/MS analysis of the native peptide was challenging due to the presence of intramolecular thioether bridges (lanthionine and methyllanthionine), which impeded fragmentation. rcsb.org To overcome this, a chemical modification approach involving desulfurization/reduction with Ni₂B was utilized. This treatment converts lanthionine (B1674491) (Lan) into two alanine (B10760859) (Ala) residues and β-methyllanthionine (MeLan) into an alanine and an α-aminobutyric acid (Abu) residue, while reducing dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb) to Ala and Abu, respectively. This linearization of the peptide significantly facilitated sequencing by MS/MS. rcsb.org

The combination of chemical modification and MS/MS analysis, along with Edman degradation which indicated a blocked N-terminus, was pivotal in piecing together the primary structure of paenibacillin. acs.orgrcsb.org The molecular mass of paenibacillin has been reported as 2983.54 Da. researchgate.net

Analysis of Unique Structural Features and Post-Translational Modifications

Paenibacillin is distinguished by a high degree of post-translational modifications, which are critical for its structural stability and potent antimicrobial activity. acs.orgresearchgate.net These modifications are introduced after the ribosomal synthesis of the precursor peptide.

A hallmark of paenibacillin, and lantibiotics in general, is the presence of thioether cross-links in the form of lanthionine (Lan) and β-methyllanthionine (MeLan) bridges. rcsb.org These are formed through the dehydration of serine and threonine residues to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively, followed by a Michael-type addition of cysteine residues. researchgate.net These thioether rings create a rigid and cyclic structure, which contributes to the peptide's resistance to proteolytic degradation. researchgate.net

A particularly unique feature of paenibacillin is the N-terminal acetylation. researchgate.net This modification, where an acetyl group is attached to the N-terminal amino acid, is unprecedented among bacteria-derived antimicrobial peptides and adds to the chemical diversity of lantibiotics. researchgate.net The gene cluster responsible for paenibacillin biosynthesis includes a putative acetylase, PaeN, which is believed to catalyze this N-terminal acetylation. oup.com

The primary structure of paenibacillin reveals a complex arrangement of these modified residues. researchgate.net The extensive post-translational modifications make paenibacillin one of the most structurally complex lantibiotics discovered to date. researchgate.net

Computational Modeling and Prediction of Paenibacillin Conformation

While experimental techniques like NMR and MS provide invaluable data on the primary structure and local conformations of paenibacillin, computational modeling offers a powerful complementary approach to predict its three-dimensional structure and dynamic behavior. To date, a definitive experimentally determined 3D structure of paenibacillin has not been deposited in public databases such as the Protein Data Bank (PDB). This underscores the importance of computational methods for gaining insights into its spatial arrangement.

Homology Modeling: In the absence of an experimental structure, homology modeling presents a viable strategy. This approach would involve using the known 3D structures of structurally related lantibiotics, such as nisin or subtilin, as templates. The primary amino acid sequence of paenibacillin would be aligned with the template sequence, and a 3D model would be built based on the template's backbone coordinates. However, the accuracy of this method would heavily depend on the sequence identity between paenibacillin and the chosen template, and the presence of unique post-translational modifications in paenibacillin would pose a significant challenge.

Molecular Dynamics (MD) Simulations: Once a model of paenibacillin is generated, molecular dynamics simulations can be employed to refine the structure and explore its conformational landscape in different environments, such as in aqueous solution or embedded in a bacterial membrane. MD simulations can provide atomistic details of the peptide's flexibility, the stability of its thioether rings, and its interactions with its biological target, lipid II. For such simulations to be accurate, force field parameters that can correctly describe the behavior of the unusual amino acids present in paenibacillin, such as lanthionine, methyllanthionine, dehydroalanine, and dehydrobutyrine, are essential.

Challenges and Future Directions: The computational modeling of paenibacillin is not without its challenges. The polycyclic nature of the molecule, arising from the multiple lanthionine bridges, creates a complex conformational space that can be difficult to sample effectively. Furthermore, the accurate parameterization of the modified amino acids is crucial for the reliability of the simulations.

Future computational studies on paenibacillin will likely focus on developing accurate 3D models and using these models to understand its mechanism of action at a molecular level. Such studies could guide the rational design of novel paenibacillin analogs with enhanced antimicrobial activity or improved stability.

Mechanism of Action of Paenibacillin at the Cellular Level

Impact of Paenibacillin on Bacterial Membrane Integrity

Paenibacillin's primary mode of action involves the permeabilization and depolarization of the cytoplasmic membrane of susceptible bacteria. ohiolink.edunih.gov This disruption is a direct result of the peptide's interaction with and insertion into the lipid bilayer, which fundamentally compromises membrane structure and function.

Research has consistently shown that paenibacillin rapidly triggers the depolarization of the cell membrane in susceptible bacteria. ohiolink.edunih.gov This process involves the dissipation of the membrane potential, a critical component of the proton motive force that drives essential cellular activities like ATP synthesis. Studies using membrane potential-sensitive dyes have demonstrated a complete depolarization of the plasma membrane upon treatment with paenibacillin. nih.govresearchgate.net

Membrane permeabilization is often assessed using fluorescent probes like propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes. An increased uptake of PI is observed in bacteria treated with paenibacillin, confirming that the lantibiotic creates openings in the membrane. researchgate.net This increased permeability allows for the uncontrolled passage of ions and other small molecules across the cell envelope.

Table 1: Effect of Paenibacillin on Bacterial Membrane Integrity

Indicator Strain Assay Observation Reference
Staphylococcus aureus Membrane Depolarization Complete depolarization of the plasma membrane. nih.gov
Enterococcus faecium Membrane Permeabilization (PI uptake) Increased fluorescence indicating membrane permeabilization. researchgate.netfrontiersin.org
Listeria innocua Membrane Disruption Disruption of the cytoplasmic membrane. frontiersin.org
Escherichia coli Membrane Disruption Disruption of the cytoplasmic membrane. frontiersin.org

A direct consequence of membrane pore formation by paenibacillin is the rapid leakage of intracellular ions, most notably potassium ions (K+). ohiolink.edu The high cytoplasmic concentration of K+ makes its efflux a reliable indicator of membrane damage. Treatment with paenibacillin leads to a swift and significant release of K+ from susceptible bacterial cells. ohiolink.edunih.gov This loss disrupts the cell's osmotic balance and impairs the function of various intracellular enzymes that require potassium for their activity, contributing significantly to the bactericidal effect. The rate of potassium leakage has been shown to be dependent on the concentration of the antimicrobial peptide. nih.gov

The bactericidal activity of paenibacillin is fundamentally linked to its ability to form pores in the cytoplasmic membrane. nih.govresearchgate.net While the exact architecture of these pores is an area of ongoing research, the prevailing models for antimicrobial peptides suggest mechanisms like the "barrel-stave" or "toroidal" pore formation. researchgate.net In the barrel-stave model, peptide monomers aggregate and insert into the membrane to form a channel. In the toroidal model, the peptides induce a curvature in the lipid bilayer, creating a pore lined by both peptides and lipid head groups. It is believed that lantibiotics like paenibacillin may form pores according to a "wedge-like" model. nih.gov

Interaction of Paenibacillin with Cellular Components

The initial interaction between the cationic paenibacillin peptide and the bacterial cell is driven by electrostatic attraction. frontiersin.org Paenibacillin carries a net positive charge, which facilitates its binding to the anionic components of the bacterial cell envelope. researchgate.netfrontiersin.org In Gram-positive bacteria, these include teichoic and lipoteichoic acids, which impart a negative charge to the cell wall. oup.comnih.govnih.gov In Gram-negative bacteria, the outer membrane's lipopolysaccharides (LPS) serve as the initial binding sites. nih.gov This electrostatic interaction effectively concentrates the peptide on the bacterial surface, a crucial prerequisite for its subsequent disruptive action on the cytoplasmic membrane. mdpi.com

While the primary lethal action of paenibacillin is the destruction of the cytoplasmic membrane, the resulting permeabilization can lead to secondary effects. The formation of pores not only causes the efflux of vital cellular contents but could also theoretically allow paenibacillin to enter the cytoplasm. Once inside, it could potentially interfere with intracellular processes by interacting with targets such as DNA, RNA, and various enzymes. However, the rapid and profound damage to the cell membrane, leading to the collapse of the membrane potential and depletion of cellular energy in the form of ATP, is considered the principal cause of cell death. mdpi-res.com The production of secondary metabolites by some bacteria, which can have various intracellular effects, is a known phenomenon, but for paenibacillin, the membrane-level disruption remains the key mechanism. nih.gov

Comparative Analysis of Paenibacillin's Mechanism with Other Lantibiotics

The mode of action of paenibacillin becomes clearer when compared with other well-characterized lantibiotics, which exhibit diverse mechanisms targeting the bacterial cell envelope. Key differences are observed in their interaction with the cell membrane and the peptidoglycan precursor, Lipid II.

Paenibacillin vs. Nisin: Nisin, perhaps the most studied lantibiotic, employs a dual mechanism of action. It binds specifically to the pyrophosphate moiety of Lipid II, which serves as a docking molecule. frontiersin.orgresearchgate.netoup.com This binding accomplishes two things: it sequesters Lipid II, thereby inhibiting the transglycosylation step of cell wall synthesis, and it facilitates the formation of stable pores in the cytoplasmic membrane. researchgate.netoup.com In contrast, paenibacillin's primary mechanism is membrane disruption through pore formation, which is not dependent on an interaction with Lipid II. nih.govohiolink.eduresearchgate.net While both form pores, paenibacillin's ability to do so appears more direct and potent, without the prerequisite of binding to Lipid II. nih.govresearchgate.net

Paenibacillin vs. Mersacidin (B1577386): Mersacidin represents another distinct mechanism among lantibiotics. Like nisin, mersacidin targets Lipid II to inhibit cell wall biosynthesis. nih.gov However, a critical difference is that mersacidin does not form pores in the cytoplasmic membrane. oup.comnih.gov Its action is confined to inhibiting peptidoglycan synthesis, specifically at the transglycosylation stage. nih.gov This contrasts sharply with paenibacillin's exclusive membrane-disrupting activity. Therefore, while both are lantibiotics, their cellular targets and the ultimate cause of cell death are fundamentally different.

Paenibacillin vs. Epilancin and Pep5: Paenibacillin is mechanistically classified with lantibiotics such as epilancin and Pep5. researchgate.netfrontiersin.org These peptides are also characterized as highly cationic, non-Lipid II targeting agents. frontiersin.org Epilancin 15X, for example, is understood to kill bacteria via membrane disruption in a Lipid II-independent manner. frontiersin.org Similarly, Pep5 is thought to induce autolysis without interacting with Lipid II. uu.nloup.com This places paenibacillin within a subgroup of lantibiotics that have evolved to target the bacterial membrane directly, bypassing the common Lipid II target.

The following table summarizes the key mechanistic differences between paenibacillin and other notable lantibiotics.

FeaturePaenibacillinNisinMersacidin
Primary Target Cytoplasmic Membrane ohiolink.edunih.govLipid II and Cytoplasmic Membrane researchgate.netoup.comLipid II nih.gov
Pore Formation Yes, primary mechanism nih.govresearchgate.netYes, stabilized by Lipid II researchgate.netoup.comNo oup.comnih.gov
Lipid II Interaction No researchgate.netfrontiersin.orgYes, essential for activity frontiersin.orgresearchgate.netYes, essential for activity nih.gov
Inhibition of Cell Wall Synthesis No (indirectly via cell death)Yes, via Lipid II sequestration researchgate.netoup.comYes, primary mechanism nih.gov

Antimicrobial Spectrum and Efficacy of Paenibacillin

Activity against Gram-Positive Bacterial Pathogens

Paenibacillin, a member of the lantibiotic class of antimicrobial peptides, demonstrates significant inhibitory and bactericidal activity against a broad spectrum of Gram-positive bacteria. Its efficacy extends to clinically important pathogens, including those notorious for multidrug resistance, as well as spore-forming bacteria and various lactic acid bacteria.

Susceptibility of Staphylococcus aureus (including MRSA)

Paenibacillin exhibits potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains, which pose a significant threat in both hospital and community settings. Research has shown that paenibacillin can effectively inhibit the growth of these pathogens at low concentrations.

Studies have reported Minimum Inhibitory Concentrations (MICs) for paenibacillin against various S. aureus strains, highlighting its potential as a therapeutic agent. For instance, one study identified a paenibacillin-producing strain of Paenibacillus polymyxa with secondary metabolites showing an MIC of 5 mg/mL against MRSA. Another investigation into a natural lantibiotic, identified as paenibacillin, reported potent activity against clinical isolates of Staphylococcus aureus with MICs ranging from 0.1 to 1.56 µM.

Table 1: Susceptibility of Staphylococcus aureus (including MRSA) to Paenibacillin

Bacterial StrainMICSource
Methicillin-Resistant Staphylococcus aureus (MRSA)5 mg/mL (secondary metabolites) asm.org
Clinical isolates of Staphylococcus aureus0.1 - 1.56 µM nih.gov

Efficacy against Listeria monocytogenes and other Listeria spp.

The foodborne pathogen Listeria monocytogenes is a key target for antimicrobial agents due to its ability to cause severe infections, particularly in vulnerable populations. Paenibacillin has demonstrated notable efficacy against this bacterium.

Research has confirmed the potent activity of paenibacillin against Listeria monocytogenes. One study highlighted its effectiveness, and another detailed how a crude extract of paenibacillin could inhibit or delay the growth of Listeria monocytogenes in food products like sausage and ground beef. Furthermore, a new strain of Paenibacillus polymyxa that produces only paenibacillin was developed, and its fermentation extract was shown to increase the lag time of Listeria innocua, a surrogate for L. monocytogenes, in Vienna sausages.

Table 2: Efficacy of Paenibacillin against Listeria spp.

Bacterial StrainObservationSource
Listeria monocytogenesPotent activity demonstrated. researchgate.net
Listeria monocytogenesCrude extract inhibited or delayed growth in meat products.
Listeria innocuaFermentation extract increased lag time in Vienna sausage. nih.gov

Impact on Enterococcus spp.

Enterococci, including Enterococcus faecalis and Enterococcus faecium, are opportunistic pathogens that can cause a range of infections and are known for their intrinsic and acquired resistance to many antibiotics. Paenibacillin has shown promising activity against these challenging bacteria.

A study investigating the in-vitro potential of paenibacillin found it to have potent antibacterial activity against clinical isolates of Enterococcus spp., with Minimum Inhibitory Concentrations (MICs) ranging from 0.1 to 1.56 µM.

Table 3: Susceptibility of Enterococcus spp. to Paenibacillin

Bacterial StrainMICSource
Clinical isolates of Enterococcus spp.0.1 - 1.56 µM nih.gov

Activity against Spore-Forming Bacteria (Bacillus spp., Clostridium sporogenes)

Spore-forming bacteria such as Bacillus and Clostridium species are of significant concern in food safety and clinical settings due to the resilience of their spores. Paenibacillin has been shown to be effective against these types of bacteria.

Purified paenibacillin is active against a range of foodborne Gram-positive pathogenic and spoilage bacteria, including Bacillus spp. and Clostridium sporogenes. This broad spectrum of activity underscores its potential utility in food preservation and as a therapeutic agent. One study specifically mentioned its effectiveness against Clostridium sporogenes.

Table 4: Susceptibility of Spore-Forming Bacteria to Paenibacillin

Bacterial SpeciesActivitySource
Bacillus spp.Active frontiersin.org
Clostridium sporogenesActive frontiersin.orgresearchgate.net

Spectrum against Lactic Acid Bacteria (e.g., Lactobacillus spp., Lactococcus spp.)

While many lactic acid bacteria are beneficial, some can act as spoilage organisms in certain food and beverage products. Paenibacillin has demonstrated activity against several species of lactic acid bacteria.

Research has shown that purified paenibacillin is active against Lactobacillus spp. and Lactococcus lactis. This indicates its potential application in controlling the growth of these bacteria where they are not desired.

Table 5: Spectrum of Paenibacillin against Lactic Acid Bacteria

Bacterial SpeciesActivitySource
Lactobacillus spp.Active frontiersin.org
Lactococcus lactisActive frontiersin.org

Limitations in Activity Against Gram-Negative Bacteria

A significant limitation of paenibacillin is its lack of activity against Gram-negative bacteria. This is a common characteristic among many lantibiotics and is primarily attributed to the structural differences in the cell envelopes of Gram-negative and Gram-positive bacteria.

The outer membrane of Gram-negative bacteria serves as a formidable barrier, preventing larger molecules like lantibiotics from reaching their target site, the cytoplasmic membrane. nih.gov This outer layer is composed of a lipopolysaccharide (LPS) layer that effectively blocks the entry of such antimicrobial peptides. nih.govresearchgate.net The molecular size of lantibiotics, typically ranging from 1,800 to 4,600 Da, is too large to penetrate this protective outer membrane. nih.govresearchgate.net Consequently, paenibacillin is rendered inactive against Gram-negative pathogens.

Time-Kill Kinetic Studies for Bactericidal Effects

Time-kill kinetic studies are crucial for characterizing the pharmacodynamics of an antimicrobial agent, providing insights into its bactericidal or bacteriostatic activity over time. These assays measure the rate at which a specific concentration of an antimicrobial agent kills a bacterial population. For the lantibiotic paenibacillin, research has demonstrated its bactericidal properties against a variety of Gram-positive pathogens through such kinetic studies.

Investigations into the bactericidal effects of paenibacillin have been performed on clinically relevant bacteria, including Staphylococcus aureus and Enterococcus species. These studies are fundamental in understanding the potential therapeutic efficacy of paenibacillin. The primary mechanism behind its potent bactericidal activity is the disruption of the bacterial cell membrane. Paenibacillin has been shown to penetrate the outer layers of bacteria and cause complete depolarization of the membrane by forming pores. This action is a key characteristic of its efficacy.

Further studies have explored the effectiveness of paenibacillin in specific applications, such as a potential biopreservative in milk. In these contexts, its ability to control spore-forming bacteria like Bacillus subtilis and other contaminants such as Listeria innocua has been evaluated. For instance, when used to treat milk contaminated with B. subtilis, paenibacillin demonstrated a significant reduction in the bacterial population over a 24-hour period. Similarly, a notable decrease in the population of L. innocua was observed over a seven-day incubation period in treated milk.

Producer Strain Development and Bioprocess Enhancement for Paenibacillin Production

Genetic Engineering Strategies for Enhanced Paenibacillin Titer

Genetic modification offers a powerful tool for increasing the production of secondary metabolites like paenibacillin. By altering the genetic makeup of the producing organism, it is possible to overcome regulatory bottlenecks and improve metabolic flux towards the desired compound.

Ribosome engineering is an innovative strategy that involves inducing mutations in ribosomal proteins or RNA polymerases to alter cellular physiology, often leading to the enhanced production of secondary metabolites. This technique typically relies on screening for spontaneous mutants that exhibit resistance to certain antibiotics which target these cellular components.

In the context of paenibacillin, this approach has been successfully applied by targeting the ribosomes of Paenibacillus polymyxa. By screening for resistance to gentamicin (B1671437), an aminoglycoside antibiotic that binds to the 30S ribosomal subunit and inhibits protein synthesis, researchers can isolate mutants with altered translational machinery. Such alterations can lead to global changes in gene expression, including the upregulation of silent or poorly expressed biosynthetic gene clusters, such as the one responsible for paenibacillin production. This method provides a rapid and effective means to develop strains with significantly improved antibiotic titers without requiring detailed knowledge of the specific regulatory pathways.

While random mutagenesis and screening are effective, targeted approaches and rational strain improvement have also yielded significant results. A prime example is the development of the high-producing strain Paenibacillus polymyxa OSY-EC from its wild-type parent, OSY-DF. This was achieved through a sequential drug resistance screening process.

The wild-type strain was subjected to two rounds of screening for spontaneous resistance, first to rifampicin (B610482), which targets RNA polymerase, and subsequently to gentamicin, which targets ribosomes. This dual-target approach led to the isolation of the mutant strain OSY-EC. Comparative analysis revealed that P. polymyxa OSY-EC produces paenibacillin at a five-fold higher titer than the wild-type strain. Furthermore, the mutant strain exhibited consistent production, overcoming the variable and often low-level production observed in the wild-type OSY-DF strain. Transcriptional analysis confirmed that 11 paenibacillin biosynthetic genes were significantly upregulated (a twofold or greater increase) in the OSY-EC mutant compared to the wild-type strain.

Table 1: Comparison of Paenibacillin Production between P. polymyxa Wild-Type (OSY-DF) and Mutant (OSY-EC) Strains
CharacteristicP. polymyxa OSY-DF (Wild-Type)P. polymyxa OSY-EC (Mutant)Reference
Paenibacillin TiterLow5-fold Higher
Production ConsistencyVariableConsistent
Development MethodN/A (Wild Isolate)Sequential screening for rifampicin and gentamicin resistance
Gene ExpressionBaseline≥2-fold upregulation of 11 biosynthetic genes

Influence of Environmental Factors on Paenibacillin Biosynthesis

The biosynthesis of paenibacillin is intricately linked to the environmental conditions in which the producer organism is cultivated. Factors such as pH, temperature, aeration, and the presence of stressors can significantly influence gene expression and metabolic pathways, thereby affecting the final yield of the lantibiotic.

The pH of the growth medium is a critical parameter that can act as a physiological signal to trigger the production of secondary metabolites. In the case of paenibacillin, studies have shown that exposing P. polymyxa to a pH of 6.0 leads to an increase in its production. This enhancement is directly linked to the transcriptional regulation of the paenibacillin biosynthetic gene cluster. Specifically, incubation at pH 6.0 was found to increase the transcription of the paenibacillin structural gene, paeA. This indicates that an acidic-neutral pH environment provides a signal that upregulates the genetic machinery responsible for synthesizing the lantibiotic.

Temperature and aeration are fundamental bioprocess parameters that control microbial growth and metabolic activity. Optimization of these factors is crucial for maximizing product yield. A study utilizing response surface methodology (RSM) identified the optimal conditions for paenibacillin production and recovery. The key parameters found to have a significant effect were incubation temperature, airflow rate, and agitation speed. The optimal conditions for maximizing paenibacillin concentration were determined to be an incubation temperature of 30°C for 23 hours, with an airflow of 0.95 liters per minute (LPM) and an agitation speed of 450 revolutions per minute (RPM). These optimized parameters led to a dramatic increase in the recoverable concentration of paenibacillin, from 16 µg/mL to 743 µg/mL.

Table 2: Optimized Bioreactor Parameters for Paenibacillin Production
ParameterOptimized ConditionReference
Incubation Temperature30°C
Incubation Time23 hours
Airflow Rate0.95 LPM
Agitation Speed450 RPM

Exposing microorganisms to mild environmental stress can trigger a defensive response that often includes the overproduction of secondary metabolites with antimicrobial properties. This principle has been applied to enhance paenibacillin production by P. polymyxa. Among the various stressors investigated, cold stress was found to be particularly effective.

A brief exposure to cold stress (15°C for 105 minutes) resulted in a two- to four-fold increase in the antibacterial activity of the cell-free filtrate. Other environmental challenges also induced paenibacillin expression, although to a lesser degree. These include osmotic stress, through the addition of 1% sodium chloride (NaCl), and oxidative stress, via exposure to 3 ppm of hydrogen peroxide (H₂O₂). Adjusting aeration to a relatively low rate was also found to have a limited inducing effect. These findings demonstrate that controlled application of environmental stress is a viable strategy for boosting paenibacillin yield.

Table 3: Effect of Environmental Stressors on Paenibacillin Production by P. polymyxa OSY-DF
Stress FactorConditionObserved Effect on Production/ActivityReference
Cold Stress15°C for 105 minutes2- to 4-fold increase in antibacterial activity
pHIncubation at pH 6.0Increased production and paeA gene transcription
Osmotic Stress1% NaCl in growth mediumLimited induction of expression
Oxidative Stress3 ppm H₂O₂Limited induction of expression
Low AerationRelatively low rateLimited induction of expression

Media Optimization for Paenibacillin Production

The efficient synthesis of paenibacillin is intrinsically linked to the composition of the culture medium. Optimization of media components is a critical step in enhancing the yield and cost-effectiveness of the production process. Research efforts have focused on two key areas: the use of sustainable and inexpensive substrates to reduce costs, and detailed nutrient supplementation studies to maximize the metabolic output of the producing strain, Paenibacillus polymyxa.

Utilization of Sustainable and Inexpensive Substrates (e.g., Acid Whey)

A significant advancement in reducing the cost of paenibacillin production is the utilization of industrial byproducts as the primary substrate for fermentation. Acid whey, a major byproduct of the dairy industry, has emerged as a promising and economical alternative to conventional, more expensive growth media.

Unmodified acid whey, which typically contains lactose (3.97%), protein (0.62%), ash (0.5%), Ca2+ (0.15%), and fat (0.07%), with an acidic initial pH of 4.6, does not support the growth of antimicrobial-producing bacteria. However, with appropriate modifications, it can be transformed into a viable medium for P. polymyxa. Research has demonstrated that neutralized acid whey, when supplemented with yeast extract, provides a suitable environment for the production of antimicrobials, including paenibacillin, by strains such as Paenibacillus polymyxa OSY–EC. mdpi.com

The optimized conditions for utilizing acid whey as a production medium involve neutralization to a pH of 7 and supplementation with 1% yeast extract. mdpi.com In this modified acid whey medium, P. polymyxa OSY–EC has been shown to be a prolific producer of a range of antimicrobial compounds, including paenibacillin, polymyxin (B74138) E, and fusaricidin. mdpi.com This approach not only offers a cost-effective production strategy but also provides a valuable method for the valorization of a significant industrial waste product. mdpi.com

Nutrient Supplementation Studies

Beyond the use of a sustainable primary substrate, the precise supplementation of the medium with specific nutrients is crucial for maximizing paenibacillin yield. Statistical methods, such as response surface methodology (RSM), have been effectively employed to optimize the concentrations of key media components for the production of antimicrobial substances by Paenibacillus polymyxa.

One such study focused on optimizing the medium for the production of antifungal active substances by a newly isolated strain, Paenibacillus polymyxa Cp-S316. Through a systematic approach, the most significant factors influencing production were identified and their optimal concentrations determined.

The key findings from this research are summarized in the interactive data table below, which illustrates the optimized concentrations of the most influential media components.

Table 1: Optimized Medium Composition for Antifungal Substance Production by Paenibacillus polymyxa Cp-S316
ComponentOptimized Concentration (g/L)
Lactose12.3
Peptone17.5
Sodium Nitrate0.4
Magnesium Sulfate4.5
Potato100

The study revealed that lactose and peptone were significant carbon and nitrogen sources, respectively. The response surface analysis indicated that the optimal values for the production of active substances were 12.3 g/L of lactose and 17.5 g/L of peptone. Further optimization of other components led to the full medium composition detailed in the table. This optimized medium resulted in a 3.05-fold increase in the production of antifungal substances compared to the basal medium.

Industrial Scale Production and Recovery Methodologies for Paenibacillin

Bioreactor System Optimization for Paenibacillin Fermentation

The industrial-scale production of the lantibiotic paenibacillin is often constrained by the low productivity of the producing microorganism, Paenibacillus polymyxa, and the absence of efficient recovery methods. researchgate.netnih.gov To transition from laboratory-scale discovery to commercially viable manufacturing, optimization of the bioreactor fermentation process is paramount. This involves both the strategic scaling of the process and the precise control of key environmental parameters to maximize yield and productivity.

Scaling-Up Fermentation Processes

Transferring a fermentation process from small-scale laboratory equipment to large-scale commercial bioreactors, a process known as scale-up, is a complex undertaking. youtube.com For paenibacillin, a primary challenge is the naturally low and sometimes variable production by the wild-type P. polymyxa strain. nih.govoup.com A critical step in enabling successful scale-up is the development of improved production strains. Researchers have developed a spontaneous mutant strain, P. polymyxa OSY-EC, which produces paenibacillin at a consistently higher titer—reportedly five-fold higher than the wild type. nih.govoup.comnih.gov Utilizing such overproducing strains is fundamental for the economic feasibility of large-scale operations.

The scale-up path typically progresses from laboratory flasks to pilot-plant vessels (e.g., 300 to 3,000 liters) before reaching industrial-sized fermenters. youtube.com A detailed understanding of process parameters is crucial, as microbial processes rarely behave identically at different scales. youtube.comarxada.com Key physical challenges in large bioreactors include limitations in heat and mass transfer. Therefore, the fermentation process must be robust enough to tolerate gradients in temperature, pH, and nutrient concentration that are less pronounced at the lab scale. arxada.com Maintaining consistent mixing, aeration, and agitation rates across increasing volumes is essential for a successful and predictable scale-up. youtube.com Fine-tuning parameters at a smaller scale can facilitate a smoother transition, with the goal of achieving comparable yields in large-scale bioreactions. nih.gov

Process Control Parameters

The yield of paenibacillin is highly sensitive to the physical and chemical environment within the bioreactor. Optimization of these process control parameters is critical for maximizing productivity. nih.gov Statistical methods like Response Surface Methodology (RSM) have been employed to systematically investigate and fine-tune these conditions. nih.govnih.gov

Initial screening studies identified airflow, agitation speed, and incubation time as having the most significant effects on paenibacillin recovery. nih.govnih.gov Further optimization using a central composite design pinpointed the ideal conditions for maximizing the concentration of paenibacillin. nih.gov The optimal parameters were determined to be an incubation period of 23 hours at a temperature of 30°C, with an airflow of 0.95 liters per minute (LPM) and an agitation speed of 450 revolutions per minute (RPM). researchgate.netnih.govresearchgate.net Adherence to these optimized conditions has a profound impact on product yield. nih.govresearchgate.net

ParameterInitial Screening RangeOptimized Value
Incubation Temperature30 - 36 °C30 °C
Incubation Time16 - 24 h23 h
Airflow0 - 0.8 LPM0.95 LPM
Agitation Speed300 - 500 RPM450 RPM

Downstream Processing and Recovery Techniques

Continuous Foam Separation for Concentrating Paenibacillin

Research has shown that paenibacillin is a surface-active molecule that preferentially partitions into the foam generated during aerated fermentation. researchgate.netnih.gov This property has been exploited to develop an effective in-situ product recovery method known as continuous foam separation. nih.gov By modifying a bioreactor to continuously harvest this foam during the fermentation process, paenibacillin can be efficiently separated and concentrated from the bulk liquid medium. researchgate.netnih.govnih.gov

This technique serves as an integrated first step in downstream processing, significantly simplifying subsequent purification stages. nih.gov The implementation of optimized bioreactor parameters alongside continuous foam collection led to a dramatic increase in paenibacillin concentration, from 16 µg/mL in the bulk medium to a predicted 743 µg/mL in the collected and collapsed foam (foamate). nih.govresearchgate.net This method also nearly doubled the total yield of paenibacillin recovered from the bioreaction. nih.govresearchgate.net

Adsorbent-Based Recovery Strategies

Adsorption is a widely used technique for the recovery of biomolecules from dilute aqueous solutions. This strategy involves binding the target molecule to a solid-phase adsorbent, which can then be easily separated from the fermentation broth. For other antimicrobial peptides like penicillin, hydrophobic adsorbent resins have proven effective. nih.gov For instance, Amberlite XAD4 resin has been used to recover penicillin V with high efficiency. nih.gov This process is influenced by parameters such as pH, adsorbent dosage, and contact time. nih.gov

While specific studies on adsorbent resins for paenibacillin are not detailed, a related technique of foam adsorption has been successfully integrated with foam fractionation for the recovery of other biosurfactants. nih.gov In this approach, the foam, already enriched with the product, is passed through a column containing an adsorbent material, further concentrating and purifying the target molecule. nih.gov This two-stage recovery process demonstrates a promising strategy that could be adapted for paenibacillin, leveraging its surfactant-like properties for an efficient capture and concentration process. nih.govnih.gov

Example Adsorbent Parameters (Based on Penicillin V Recovery)
ParameterConditionRationale/Finding
Adsorbent TypeAmberlite XAD4High hydrophobic adsorption capacity. nih.gov
pH6.0 - 7.0Optimal pH range for maximum recovery at room temperature. nih.gov
Adsorbent Dosage1g per 10 mL solutionOptimized dosage for effective utilization of adsorption sites. nih.gov
Equilibrium Time4 hoursTime required to attain adsorption equilibrium. nih.gov

Chromatographic Purification Methodologies (Excluding Basic Identification Data)

Following initial recovery and concentration steps, chromatographic techniques are employed to achieve high-purity paenibacillin required for potential applications. High-Performance Liquid Chromatography (HPLC) has been utilized to purify paenibacillin to over 90% purity from crude extracts. mdpi.comsemanticscholar.org

For highly specific, large-scale purification, immunoaffinity chromatography presents a powerful potential methodology. mdpi.com This technique involves using antibodies that specifically bind to paenibacillin. By immobilizing these anti-paenibacillin antibodies on a solid chromatography support, a column can be created that selectively captures paenibacillin from a complex solution while allowing impurities to pass through. mdpi.comsemanticscholar.org The bound paenibacillin can then be eluted in a highly purified form. The development of specific anti-paenibacillin polyclonal antibodies opens the possibility for a streamlined, one-step purification process via immunoaffinity chromatography, which could significantly enhance the efficiency of industrial-scale downstream processing. mdpi.com

Challenges and Innovations in Large-Scale Paenibacillin Production

The transition from laboratory-scale discovery to industrial-scale production of paenibacillin, a potent lantibiotic, is fraught with challenges that necessitate innovative solutions. These hurdles span from the inherent biological limitations of the producing microorganism to the economic realities of antibiotic manufacturing. However, recent advancements in strain development, fermentation technology, and recovery methodologies are paving the way for more efficient and commercially viable paenibacillin production.

A primary obstacle in the large-scale production of paenibacillin is the low yield from wild-type strains of Paenibacillus polymyxa. nih.govresearchgate.net The natural production levels are often insufficient for commercial viability, a common issue in the broader field of bacteriocin (B1578144) production. researchgate.net Furthermore, wild-type strains can exhibit inconsistent production, adding a layer of unpredictability to the manufacturing process. oup.com Economically, the development of new antibiotics faces significant headwinds due to low profitability and stringent regulatory requirements, making investment in large-scale production facilities a high-risk endeavor. nih.gov The high costs associated with optimizing fermentation and downstream processing further compound these financial challenges.

In response to these challenges, significant research efforts have focused on enhancing the productivity and stability of paenibacillin-producing strains. A key innovation has been the development of mutant strains with superior production capabilities. For instance, through sequential drug resistance screening against rifampicin (B610482) and gentamicin (B1671437), a spontaneous mutant designated as P. polymyxa OSY-EC was isolated. nih.gov This mutant strain demonstrated a consistent ability to produce paenibacillin at a five-fold higher titer than its wild-type counterpart, P. polymyxa OSY-DF. oup.comnih.gov This breakthrough in strain improvement represents a critical step towards achieving economically feasible production levels.

Further illustrating the advancements in strain development, a competitive enzyme-linked immunosorbent assay (cELISA) was developed for the precise quantification of paenibacillin. mdpi.com This sensitive assay revealed that the mutant P. polymyxa OSY-EC produced significantly higher concentrations of paenibacillin compared to the wild-type strain under different temperature conditions. mdpi.com

Table 1: Paenibacillin Concentration from P. polymyxa Strains at Different Temperatures
StrainGrowth Temperature (°C)Paenibacillin Concentration (µg/mL)
P. polymyxa OSY-DF (Wild Type)300.122–0.212
P. polymyxa OSY-DF (Wild Type)370.122–0.212
P. polymyxa OSY-EC (Mutant)300.248–0.276
P. polymyxa OSY-EC (Mutant)370.248–0.276

Beyond strain improvement, innovations in fermentation and recovery processes have shown immense promise. One of the most significant advancements is the use of continuous foam separation to recover paenibacillin directly from the bioreactor. nih.govnih.gov This method leverages the amphiphilic nature of paenibacillin, which causes it to accumulate in foam. By optimizing bioreactor conditions such as airflow, agitation speed, and incubation time, the concentration and yield of paenibacillin can be dramatically increased. nih.govnih.gov

Response surface methodology (RSM) has been instrumental in fine-tuning these bioreactor parameters. nih.gov The optimal conditions for maximizing paenibacillin concentration in the collected foam were identified as an incubation temperature of 30°C for 23 hours, with an airflow of 0.95 liters per minute and an agitation speed of 450 RPM. nih.govnih.gov This optimized process led to a remarkable increase in paenibacillin concentration, from 16 µg/mL in the bioreaction broth without foam collection to 743 µg/mL in the collected foamate. nih.govnih.gov

Table 2: Impact of Optimized Foam Separation on Paenibacillin Recovery
ParameterWithout Foam CollectionWith Optimized Foam Separation
Paenibacillin Concentration16 µg/mL743 µg/mL (in foamate)
Total Paenibacillin Yield (from 400 mL bioreaction)6,400 µg12,674 µg

In addition to technological advancements, the exploration of alternative fermentation media, such as those based on acid whey, is being investigated to reduce the cost of raw materials. frontiersin.org The use of such industrial byproducts could further enhance the economic viability of large-scale paenibacillin production. frontiersin.org

The journey to industrial-scale production of paenibacillin is a testament to the power of multidisciplinary innovation. By addressing the core challenges of low yield and high production costs through genetic engineering of producer strains, optimization of fermentation parameters, and the development of novel recovery methods, the scientific community is steadily moving closer to making this promising lantibiotic a widely available solution for various applications.

Bacterial Resistance to Paenibacillin

Mechanisms of Intrinsic Resistance in Microorganisms

Intrinsic resistance refers to the innate ability of a microorganism to resist a certain class of antimicrobial agents. This can be due to structural or functional characteristics of the organism.

One of the primary mechanisms of intrinsic resistance to lantibiotics, including likely paenibacillin, is the architecture of the bacterial cell envelope. nih.govresearchgate.net Gram-negative bacteria, for instance, are often intrinsically resistant to lantibiotics because their outer membrane, which contains lipopolysaccharide (LPS), acts as a physical barrier, preventing the antimicrobial peptide from reaching its target on the cytoplasmic membrane. nih.govresearchgate.net

Other innate systems that can confer resistance to lantibiotics are not specific to this class of molecules but rather respond to cationic peptides or cell wall damage in general. asm.orgnih.gov These mechanisms often involve alterations to the cell wall or membrane composition, which can be triggered by sensory proteins that detect the presence of antimicrobials. asm.orgnih.gov For example, the d-alanylation of teichoic acids in the cell wall of Gram-positive bacteria, mediated by the dltABCD operon, incorporates positive charges into the cell wall, which can repel cationic antimicrobial peptides. nih.govresearchgate.net

Additionally, some bacteria possess ABC (ATP-binding cassette) transporters that can actively efflux antimicrobial compounds, preventing them from reaching their intracellular targets. frontiersin.org The Cpr- and Bce-type transporters are examples of ABC transporters that have been implicated in inherent resistance against lantibiotics and other antimicrobial peptides. frontiersin.org

Adaptive Resistance Development in Response to Paenibacillin Exposure

Adaptive resistance occurs when a microorganism develops resistance to an antimicrobial agent to which it was previously susceptible, often as a result of exposure to the agent. While it appears to be challenging for Staphylococcus aureus to develop resistance to paenibacillin, the potential for adaptive resistance exists. nih.gov

Upon exposure to lantibiotics, bacteria can undergo changes in gene regulation that lead to modifications in the cell wall and membrane. asm.orgnih.gov Sensory proteins in the bacterial membrane can detect antimicrobial-induced cell wall damage, triggering a response that alters the cell's physical properties to hinder the lantibiotic's action. asm.orgnih.gov

Mechanisms of adaptive resistance to lantibiotics can include:

Cell wall thickening: An increase in the thickness of the peptidoglycan layer can make it more difficult for antimicrobial peptides to reach the cell membrane. nih.govresearchgate.net

Changes in membrane composition: Alterations in the phospholipid and fatty acid composition of the cell membrane can affect its fluidity and charge, potentially reducing the binding or insertion of lantibiotics. nih.govresearchgate.net

Biofilm and spore formation: The formation of biofilms provides a protective matrix that can limit the penetration of antimicrobial agents. asm.orgnih.gov Spore formation is another common response to environmental stress, including the presence of antimicrobials, which allows bacteria to enter a dormant, more resistant state. asm.orgnih.gov

In some cases, specific enzymes that degrade lantibiotics have been identified, such as the nisinase protein which inactivates nisin. nih.gov While a specific enzyme targeting paenibacillin has not been reported, the potential for the evolution of such enzymes exists.

Genetic Basis of Paenibacillin Resistance, if Identified

The specific genetic basis of resistance to paenibacillin has not been extensively characterized. However, insights can be drawn from studies on resistance to other lantibiotics and conventional antibiotics. Resistance can arise from mutations in existing genes or the acquisition of new genetic material through horizontal gene transfer. nih.gov

For lantibiotics in general, resistance can be linked to genes that modify the cell envelope. The dlt operon, for example, is responsible for the D-alanine esterification of teichoic acids, which reduces the net negative charge of the cell wall and thereby repels cationic lantibiotics. nih.govresearchgate.net Similarly, the mprF gene is involved in the lysine (B10760008) esterification of phosphatidylglycerol in the cell membrane, which also introduces positive charges and confers resistance. nih.gov

Mutations in genes encoding the targets of antimicrobial agents are a common mechanism of resistance. nih.gov For conventional antibiotics like penicillin, resistance in bacteria such as Streptococcus pneumoniae is often due to alterations in penicillin-binding proteins (PBPs), which are the targets of β-lactam antibiotics. study.comresearchgate.net It is plausible that mutations in the target of paenibacillin could also lead to resistance.

The acquisition of resistance genes via plasmids or other mobile genetic elements is a major driver of antibiotic resistance. nih.govnih.gov For instance, genes encoding β-lactamases, enzymes that degrade β-lactam antibiotics, are often carried on plasmids. nih.govstudy.com While specific plasmid-mediated resistance to paenibacillin has not been documented, the presence of antimicrobial resistance genes in the genomes of Paenibacillus species suggests a capacity for genetic exchange and the potential for the spread of resistance determinants. nih.govsunyempire.edu

A study on Paenibacillus polymyxa OSY-DF, the producer of paenibacillin, involved sequential drug resistance screening to increase paenibacillin production. oup.comnih.gov Spontaneous mutants with resistance to rifampicin (B610482) and gentamicin (B1671437) were selected, and one mutant, P. polymyxa OSY-EC, exhibited a five-fold higher production of paenibacillin. oup.comnih.gov This suggests that mutations affecting cellular processes like transcription (targeted by rifampicin) and translation (targeted by gentamicin) can indirectly influence the production of, and potentially resistance to, antimicrobial peptides. oup.comnih.gov

Comparative Analysis of Resistance Evolution Against Paenibacillin Versus Conventional Antimicrobials

The evolution of resistance to paenibacillin is anticipated to be slower and more complex compared to many conventional antibiotics. asm.org This is attributed to the multifaceted mode of action of some lantibiotics, which can include both the inhibition of cell wall synthesis and pore formation in the cell membrane. nih.gov For an organism to develop resistance, it would likely require multiple mutations to alter both targets or develop a highly efficient efflux mechanism.

Conventional antibiotics often have a single, specific molecular target. nih.gov For example, β-lactam antibiotics target penicillin-binding proteins involved in cell wall synthesis. study.com Bacteria can relatively quickly evolve resistance to such antibiotics through a single mutation in the target protein or by acquiring a gene that encodes an enzyme to inactivate the antibiotic. nih.govstudy.com The widespread use and misuse of conventional antibiotics have created strong selective pressure, leading to the rapid evolution and dissemination of resistance. rjptonline.orgberkeley.edu

In contrast, it has been reported to be very challenging for bacteria like S. aureus to develop resistance to paenibacillin. nih.gov This suggests that the evolutionary path to paenibacillin resistance may be more constrained. The novelty of lantibiotics like paenibacillin means that bacteria have had less evolutionary exposure to them, which may also contribute to the lower incidence of resistance. asm.org

However, it is important to note that the intrinsic resistomes of environmental bacteria, including those from the genus Paenibacillus, are vast and diverse. nih.gov These environmental reservoirs of resistance genes have the potential to be mobilized and transferred to pathogenic bacteria. nih.gov Therefore, while the evolution of resistance to paenibacillin may be slower, it is not an insurmountable barrier for bacteria.

Bioinformatic and Genomic Approaches in Paenibacillin Research

Genome Mining for Novel Paenibacillin-Like Lantibiotics

Genome mining has become a critical strategy for the discovery of novel natural products, including lantibiotics similar to paenibacillin. By analyzing the vast and growing databases of microbial genome sequences, researchers can identify biosynthetic gene clusters (BGCs) that are predicted to produce specific classes of compounds. The genus Paenibacillus is recognized as a rich source of BGCs, many of which encode for unknown compounds, highlighting the potential for discovering new bioactive molecules. nih.govresearchgate.net

Bioinformatic pipelines such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and BAGEL (Bacteriocin Genome Mining Tool) are instrumental in this process. nih.gov These tools scan genomic data for conserved genes and architectural patterns characteristic of specific biosynthetic pathways. For instance, the paenibacillin BGC was identified in Paenibacillus polymyxa through whole-genome sequencing, revealing an 11.7 kb cluster containing 11 open reading frames (ORFs). nih.gov These genes, designated pae, encode the necessary machinery for precursor peptide synthesis (paeA), post-translational modification (e.g., dehydratase PaeB), N-terminal acetylation (PaeN), transport, immunity, and regulation. nih.gov

The search for novel lantibiotics often involves looking for homologs of essential biosynthetic genes. For class I lantibiotics like paenibacillin, key search targets include genes for modification enzymes and transporters. beilstein-archives.orgnih.gov Databases such as MIBiG (Minimum Information about a Biosynthetic Gene cluster) and BAGEL4 serve as repositories for known BGCs, including several from Paenibacillus, which can be used as references in mining efforts. nih.gov

Table 1: Examples of Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs) from Paenibacillus Species Identified via Genome Mining and Database Records. nih.gov
Peptide NameClassProducing Genus
PaenibacillinClass I LanthipeptidePaenibacillus
Paenicidins A and BClass I LanthipeptidePaenibacillus
PenisinClass I LanthipeptidePaenibacillus
PaeninodinClass I LanthipeptidePaenibacillus
PaenilanClass I LanthipeptidePaenibacillus
ElgicinsClass I LanthipeptidePaenibacillus

Comparative Genomics of Paenibacillin-Producing Strains

Comparative genomics provides valuable insights into the evolution, diversity, and distribution of paenibacillin BGCs across different strains and species of Paenibacillus. By comparing the genomes of paenibacillin producers with those of non-producers, researchers can identify unique genetic features and understand the conservation of the biosynthetic pathway.

Studies have shown that the pan-genome of the genus Paenibacillus is open, meaning that new genes are continuously being discovered with each newly sequenced genome, indicating a high degree of genetic diversity. nih.gov This diversity extends to the repertoire of secondary metabolite BGCs. For example, a comparative analysis of several Paenibacillus peoriae strains revealed that the gene cluster for paenibacillin was specifically present in strain ZBSF16, but absent in other closely related strains of the same species. frontiersin.org This highlights the strain-specific nature of many BGCs.

These analyses also help to differentiate the paenibacillin cluster from those of other antimicrobial compounds commonly produced by Paenibacillus, such as polymyxin (B74138), fusaricidin, and tridecaptin. nih.govresearchgate.net The presence or absence of these clusters varies significantly among strains, contributing to their distinct antimicrobial profiles. researchgate.net Comparing the genetic architecture of these clusters across different strains can reveal variations in gene content and organization, which may correlate with differences in the final chemical structure or production levels of the synthesized compounds. researchgate.net

Table 2: Comparative Presence of Selected Antimicrobial BGCs in Different Paenibacillus Species/Strains. frontiersin.org
Biosynthetic Gene ClusterP. peoriae ZBSF16P. polymyxaP. kribbensis
PaenibacillinPresentAbsentAbsent
FusaricidinPresentPresentPresent
TridecaptinPresentPresentPresent
PolymyxinPresentPresentAbsent
PaenilanPresentPresentAbsent
PaeninodinPresentAbsentPresent

Proteomic and Transcriptomic Profiling of Paenibacillin Biosynthesis

Transcriptomic and proteomic analyses provide a functional understanding of paenibacillin biosynthesis by quantifying gene expression and protein abundance, respectively. These techniques link the genetic potential identified through genomics to the actual production of the lantibiotic.

Transcriptional analysis has been successfully used to validate the function of the paenibacillin BGC. In a study comparing the wild-type P. polymyxa OSY-DF with a mutant strain (OSY-EC) that exhibited higher antimicrobial activity, researchers performed a relative gene transcription analysis. The results showed that all 11 genes within the paenibacillin biosynthetic cluster were significantly upregulated (a two-fold or greater increase) in the mutant strain. semanticscholar.orgmdpi.com This transcriptional upregulation correlated directly with increased production of paenibacillin, confirming the role of these genes in its biosynthesis and regulation. semanticscholar.org

While direct proteomic studies focused exclusively on profiling the entire suite of paenibacillin biosynthetic enzymes are limited, integrated 'multi-omic' approaches are emerging. Combining genomics with proteomics allows researchers to connect identified peptides in a cell's extract back to the BGCs that produce them. researchgate.net This approach is valuable for confirming the final product of a predicted BGC and discovering novel, unexpected molecules. Future proteomic studies could provide deeper insights into the expression levels and interactions of the Pae proteins, further elucidating the regulatory network that governs paenibacillin production.

Table 3: Genes in the Paenibacillin Biosynthetic Gene Cluster and Their Function, with Observed Transcriptional Upregulation in a High-Producing Mutant. nih.govmdpi.com
GenePutative FunctionObserved Expression Change
paeAPrecursor peptideUpregulated
paeBLantibiotic dehydrataseUpregulated
paeCLantibiotic cyclaseUpregulated
paeTTransporterUpregulated
paeIImmunity proteinUpregulated
paeFImmunity proteinUpregulated
paeGImmunity proteinUpregulated
paeRResponse regulatorUpregulated
paeKHistidine kinaseUpregulated
paePSerine peptidaseUpregulated
paeNN-acetyltransferaseUpregulated

Future Research Trajectories for the Lantibiotic Paenibacillin

Exploration of Undiscovered Paenibacillin Structural Variants

The genus Paenibacillus is a rich source of bioactive compounds, with genomic analyses revealing a vast number of uncharacterized biosynthetic gene clusters (BGCs). This untapped genetic reservoir strongly suggests the existence of numerous, yet undiscovered, structural variants of paenibacillin and other novel lantibiotics. Future research in this area will be pivotal for expanding the arsenal (B13267) of lantibiotic drug candidates.

Genome Mining for Novel Biosynthetic Gene Clusters: Advanced bioinformatics tools and genome mining strategies will be instrumental in identifying novel paenibacillin-like BGCs from a wide range of Paenibacillus species and other related bacteria from diverse environmental niches. Comparative genomics and analysis of BGC architecture can help prioritize clusters that are likely to produce novel structural variants. A significant percentage of BGCs in Paenibacillus genomes are currently uncharacterized, highlighting the immense potential for discovering new antimicrobial compounds. nih.govmdpi.com

Advanced Analytical Techniques for Structural Elucidation: The isolation and structural characterization of these potential new variants will rely on sophisticated analytical techniques. High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy will be essential for determining the primary structure, post-translational modifications, and three-dimensional conformation of newly discovered lantibiotics. mdpi.com Techniques such as tandem mass spectrometry (MS/MS) can be employed to sequence the peptide backbone and identify the locations of lanthionine (B1674491) and methyllanthionine rings.

Synthetic Biology and Heterologous Expression for Enhanced Production and Diversification

Low production titers in the native Paenibacillus polymyxa strain hinder the large-scale production of paenibacillin for clinical and industrial applications. Synthetic biology and heterologous expression offer promising solutions to overcome this limitation and to generate novel paenibacillin analogs with improved properties.

Heterologous Expression of the Paenibacillin BGC: The complete biosynthetic gene cluster for paenibacillin has been identified, paving the way for its heterologous expression in a more genetically tractable and high-producing host. researchgate.net The paenibacillin BGC, approximately 11.7 kb in size, contains all the necessary genes for the production, modification, regulation, immunity, and transport of the lantibiotic. researchgate.net Successful expression of this entire cluster in a suitable host, such as Bacillus subtilis or Escherichia coli, could significantly enhance the yield of paenibacillin.

Metabolic Engineering and Pathway Optimization: To maximize production in a heterologous host, metabolic engineering strategies can be employed. This includes optimizing the supply of precursor amino acids, fine-tuning the expression levels of the biosynthetic genes, and engineering the host's cellular machinery to better support lantibiotic production. Furthermore, strategies like ribosome engineering, which involves screening for mutations in ribosomal proteins or RNA polymerases, could be adapted to improve paenibacillin titers.

Precursor Engineering for Structural Diversification: Synthetic biology approaches can also be used to generate novel paenibacillin variants. By modifying the precursor peptide gene (paeA), researchers can introduce amino acid substitutions, deletions, or insertions. The subsequent post-translational modification machinery may then process these altered precursors to create a library of new paenibacillin analogs with potentially enhanced activity, stability, or target specificity.

Detailed Structural-Functional Relationship Investigations

A thorough understanding of the relationship between the structure of paenibacillin and its antimicrobial activity is crucial for the rational design of more effective lantibiotic drugs. Future research should focus on elucidating the specific roles of its unique structural features.

Role of the N-terminal Acetyl Group: A distinctive feature of paenibacillin is its N-terminal acetylation, a modification that is uncommon among bacterially derived antimicrobial peptides. nih.gov The paenibacillin biosynthetic gene cluster includes a putative acetylase, PaeN, which is likely responsible for this modification. mdpi.com The precise function of this acetyl group is yet to be determined. Future studies should investigate its impact on the peptide's antimicrobial activity, stability against proteases, and its interaction with the target molecule, Lipid II. This can be achieved through the generation of a non-acetylated paenibacillin variant by deleting the paeN gene and comparing its properties to the native acetylated form. In other proteins, N-terminal acetylation is known to influence stability, molecular interactions, and protein folding. oaepublish.com

Contribution of Lanthionine Rings to Activity: The characteristic lanthionine and methyllanthionine rings of lantibiotics are essential for their structure and function. In nisin, for example, the N-terminal rings are crucial for binding to Lipid II. nih.gov Systematic site-directed mutagenesis studies, coupled with chemical synthesis of paenibacillin analogs with altered ring structures, will be necessary to delineate the contribution of each of paenibacillin's thioether rings to its antimicrobial potency and mechanism of action.

Mechanism of Action and Interaction with Lipid II: While it is hypothesized that paenibacillin, like many other lantibiotics, targets the essential bacterial cell wall precursor Lipid II, direct experimental evidence for this interaction is still needed. frontiersin.orgnih.gov Future investigations should employ techniques such as surface plasmon resonance, isothermal titration calorimetry, and solid-state NMR to characterize the binding kinetics and structural details of the paenibacillin-Lipid II complex. Understanding this interaction at a molecular level is fundamental for designing paenibacillin variants with enhanced target affinity.

In-depth Molecular Mechanisms of Paenibacillin Immunity in Producer Strains

Producer organisms of potent antibiotics must possess effective self-immunity mechanisms to avoid suicide. The paenibacillin biosynthetic gene cluster contains genes predicted to be involved in immunity, offering a valuable opportunity to study these defense systems. nih.gov

Characterization of the PaeI Immunity Protein: The paenibacillin BGC encodes a putative immunity protein, PaeI. mdpi.com In many lantibiotic systems, immunity is conferred by a combination of a lipoprotein and an ABC transporter. The lipoprotein is thought to sequester the lantibiotic, preventing it from reaching its target, and then present it to the ABC transporter for export. Future research should focus on expressing and purifying the PaeI protein to investigate its localization, structure, and its potential interaction with paenibacillin.

Role of the PaeT ABC Transporter: The gene cluster also contains a gene, paeT, which is predicted to encode an ABC transporter. mdpi.com These transporters are known to play a crucial role in the export of antimicrobial peptides and in providing immunity by actively pumping the compound out of the cell. nih.gov Studies involving the deletion or overexpression of the paeT gene in the producer strain will be essential to confirm its role in paenibacillin export and self-resistance. Functional characterization of the purified and reconstituted PaeT transporter will provide insights into its substrate specificity and transport mechanism. The upregulation of both paeI and paeT in a high-producing mutant of P. polymyxa further supports their importance in handling increased concentrations of paenibacillin. mdpi.comresearchgate.net

Interplay between PaeI and PaeT: A key area of investigation will be to understand the interplay between the PaeI immunity protein and the PaeT ABC transporter. It is plausible that these two components work in concert to provide robust immunity. Co-expression studies and protein-protein interaction assays, such as co-immunoprecipitation and yeast two-hybrid analysis, could be employed to determine if PaeI directly interacts with PaeT to facilitate the efficient export of paenibacillin. Elucidating this molecular machinery will not only advance our fundamental understanding of lantibiotic immunity but could also provide strategies for engineering more robust producer strains for industrial applications.

Q & A

Q. What integrated omics approaches elucidate the regulatory networks controlling paenibacillin biosynthesis under stress conditions?

  • Methodological Answer : RNA-seq and proteomics under nutrient deprivation or oxidative stress identify regulators (e.g., Sigma B) that upregulate paen gene clusters . CRISPR-interference (CRISPRi) silencing of putative regulators can confirm their role in biosynthesis . Metabolomic profiling links precursor availability (e.g., acetyl-CoA) to production yields .

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